STF-62247 is a small molecule identified through high-throughput screening for its selective cytotoxic effects on cells lacking the von Hippel-Lindau (VHL) tumor suppressor gene. [ [], [] ] This selectivity makes it a potential candidate for targeted therapy against VHL-deficient renal cell carcinomas (RCCs), the most common type of kidney cancer. [ [], [] ] STF-62247's role in scientific research primarily revolves around its ability to induce autophagy and disrupt lysosomal function, making it a valuable tool for studying these cellular processes and their implications in cancer development and treatment. [ [], [], [], [], [], [] ]
STF-62247 is a small molecule identified for its potential therapeutic applications, particularly in the context of renal cell carcinoma, specifically in cells deficient in the von Hippel-Lindau gene. This compound is notable for its role in modulating cellular metabolism and autophagy processes, making it a subject of interest in cancer research and metabolic studies.
STF-62247 is classified as a thiazolamide compound. It has been studied primarily for its effects on cellular metabolism, particularly in cancer cells lacking functional von Hippel-Lindau protein. The compound has shown promise in inducing selective cytotoxicity in these cells by targeting metabolic pathways associated with autophagy and lysosomal function .
The synthesis of STF-62247 involves multi-step organic reactions typical of thiazolamide compounds. While specific synthetic routes are not extensively detailed in the available literature, it typically includes:
The compound's purity is often confirmed through high-performance liquid chromatography, ensuring that it meets the standards required for pharmacological studies .
The molecular structure of STF-62247 can be characterized by its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The specific arrangement of functional groups on this core structure contributes to its biological activity.
Key structural data include:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to elucidate the structure and confirm its integrity during synthesis .
STF-62247 engages in multiple chemical interactions within biological systems:
These reactions are critical as they highlight STF-62247's role in altering metabolic pathways that are often hijacked by cancer cells.
The mechanism through which STF-62247 exerts its effects involves several key processes:
Research indicates that STF-62247 may increase the expression of certain transporters (e.g., SLC1A5) to counteract diminished glutamine levels but ultimately leads to cell death despite these compensatory mechanisms .
STF-62247 exhibits several notable physical and chemical properties:
These properties influence how STF-62247 can be formulated for therapeutic use.
STF-62247 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3